Disperse Blue 58 solubility in organic solvents
Disperse Blue 58 solubility in organic solvents
An In-Depth Technical Guide to the Solubility of C.I. Disperse Blue 58 in Organic Solvents
Introduction
Overview of C.I. Disperse Blue 58
C.I. Disperse Blue 58 (C.I. 56062; CAS 12222-76-3) is a disperse dye belonging to the amino-naphthoquinone chemical class.[1] With the molecular formula C₁₀H₇BrN₂O₂, it presents as a navy-colored powder used primarily for dyeing synthetic fibers such as acetate and polyester.[1] Like other disperse dyes, it is characterized by its low solubility in water, a property that is fundamental to its application in dyeing processes which rely on its ability to transfer from an aqueous dispersion into the lipophilic environment of the polymer fiber.[2][3]
The Significance of Solubility in Research and Industry
For researchers, scientists, and formulation professionals, understanding the solubility of a compound like Disperse Blue 58 in organic solvents is of paramount importance. Solubility data governs the selection of appropriate solvents for a multitude of applications:
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Stock Solution Preparation: In toxicological studies, analytical chemistry, or formulation development, creating concentrated stock solutions is a prerequisite.
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Process Optimization: In dyeing and printing, solvent choice can influence dye uptake, leveling, and overall fastness properties.
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Purification and Analysis: Recrystallization for purification or solvent selection for chromatographic analysis depends entirely on differential solubility.
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Formulation Development: For inks, coatings, or other non-textile applications, solubility determines the stability, homogeneity, and performance of the final product.
This guide provides a comprehensive overview of the known solubility characteristics of Disperse Blue 58, the underlying chemical principles, and a detailed protocol for its experimental determination.
Theoretical Principles of Solubility
The dissolution of a solid solute, such as a disperse dye, in a liquid solvent is a thermodynamically driven process. The primary axiom governing this phenomenon is "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules.
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Polarity and Intermolecular Forces: The Disperse Blue 58 molecule contains polar functional groups (amino groups, carbonyls) and a larger, nonpolar aromatic core. Its solubility in a given solvent is a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
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Solvent Effects:
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Polar Protic Solvents (e.g., Ethanol, Ethyl Glycol): These solvents can engage in hydrogen bonding with the amino groups of the dye, facilitating dissolution.
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Polar Aprotic Solvents (e.g., Acetone, DMF): These solvents have significant dipole moments and can interact with the polar parts of the dye molecule, proving to be effective solvents for many anthraquinone and naphthoquinone dyes.[4][5]
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Nonpolar Solvents (e.g., Benzene, Carbon Tetrachloride): These solvents primarily interact through weaker van der Waals forces. The large aromatic structure of the dye allows for some interaction, but the presence of polar functional groups limits its solubility, often rendering it only "slightly soluble."[1]
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Solubility Profile of C.I. Disperse Blue 58
Qualitative Solubility Overview
The known solubility of Disperse Blue 58 is summarized in the table below. This information aligns with the theoretical principles, where polar organic solvents demonstrate greater efficacy in dissolving this moderately polar dye molecule.
| Solvent Class | Solvent Name | Reported Solubility |
| Polar Aprotic | Acetone | Soluble[1] |
| Polar Protic | Ethanol | Soluble[1] |
| Polar Protic | Ethyl Glycol | Soluble[1] |
| Nonpolar | Benzene | Slightly Soluble[1] |
| Nonpolar | Carbon Tetrachloride | Slightly Soluble[1] |
This pattern is consistent with other amino-substituted quinone dyes. For instance, the related compound 1-amino-4-bromo anthraquinone is reported to be soluble in ethanol, acetone (dimethyl ketone), and dichloromethane.[4] This reinforces the principle that solvents with both polar and some nonpolar character are most effective for this class of compounds.
Experimental Determination of Solubility
The absence of published quantitative data necessitates a robust and reliable experimental method to determine the precise solubility of Disperse Blue 58 in solvents of interest. The isothermal saturation method, also known as the shake-flask method, is a gold standard for this purpose.
Principle of the Isothermal Saturation Method
The principle is straightforward: an excess amount of the solid dye is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). Once equilibrium is achieved, the undissolved solid is separated, and the concentration of the dye in the clear supernatant is measured. This concentration represents the solubility of the dye at that specific temperature.
Detailed Step-by-Step Protocol
Materials and Equipment:
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C.I. Disperse Blue 58 (analytical grade)
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Organic solvents (HPLC grade or equivalent)
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Analytical balance
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Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)
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Constant temperature incubator shaker or water bath
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Syringes (glass or polypropylene)
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Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)
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Volumetric flasks and pipettes
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UV-Vis Spectrophotometer
Procedure:
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Preparation: Add an excess amount of Disperse Blue 58 powder to a pre-weighed vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. A starting point would be ~50-100 mg of dye in 10 mL of solvent.
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Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
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Equilibration: Securely cap the vial and place it in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period.
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Expertise & Experience: The time to reach equilibrium can vary significantly. For disperse dyes, 24 to 48 hours is a common starting point. It is best practice to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus validating that equilibrium has been reached.
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Phase Separation: After equilibration, allow the vials to rest in the constant temperature bath for at least 2-4 hours to let the excess solid settle. This step is crucial to avoid clogging the filter.
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Sampling: Carefully draw the supernatant (the clear, colored liquid) into a syringe. Immediately attach a syringe filter to the tip.
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Trustworthiness: The filtration step must be performed quickly and preferably at the same temperature as the equilibration to prevent the dye from precipitating out due to temperature changes. Filtering into a pre-weighed vial can allow for gravimetric determination if needed, but spectrophotometric analysis is more common.
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Dilution and Analysis: Accurately dilute the filtered, saturated solution with the same solvent to bring its absorbance into the optimal range for the spectrophotometer (typically 0.2-1.0 AU). The dilution factor must be precisely recorded. Measure the absorbance at the dye's λ_max.
Analytical Quantification: UV-Vis Spectrophotometry
The concentration is determined using the Beer-Lambert Law (A = εbc).
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Determine λ_max: Scan a dilute solution of Disperse Blue 58 in the chosen solvent to find the wavelength of maximum absorbance (λ_max).
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Prepare a Calibration Curve: Create a series of standard solutions of known concentrations from a carefully prepared stock solution. Measure the absorbance of each standard at λ_max.
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Plot the Curve: Plot absorbance versus concentration. The resulting linear regression will provide the equation (y = mx + c) to calculate the concentration of unknown samples.
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Self-Validating System: The linearity of the calibration curve (R² > 0.995) is a critical quality control check that validates the analytical portion of the method.
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Calculate Solubility: Use the absorbance of the diluted sample and the calibration curve to determine its concentration. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This value is the solubility, typically expressed in g/L or mol/L.
Diagram of the Experimental Workflow
Caption: Workflow for Isothermal Saturation Solubility Determination.
Analysis and Interpretation
Correlating Solubility with Solvent Properties
The qualitative data suggests a clear relationship between the physicochemical properties of the solvent and the resulting solubility of Disperse Blue 58. This can be visualized as a logical flow for solvent selection.
